molecular formula C19H24N2O5S2 B12185665 methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12185665
M. Wt: 424.5 g/mol
InChI Key: VSSMHNZRRQLXSQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with an appropriate thiazolidinone derivative under acidic conditions, followed by reduction and esterification steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate core or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-dimethoxybenzoate: Shares a similar benzoate core but differs in the substitution pattern.

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Another related compound with different functional groups.

Uniqueness

Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H24N2O5S2/c1-11(2)6-7-21-17(22)16(28-19(21)27)10-20-13-9-15(25-4)14(24-3)8-12(13)18(23)26-5/h8-11,22H,6-7H2,1-5H3

InChI Key

VSSMHNZRRQLXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O

Origin of Product

United States

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